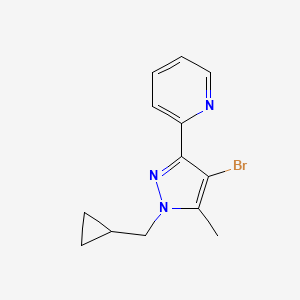

2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine

Description

2-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine (CAS: 2098074-16-7) is a heterocyclic compound featuring a pyridine ring linked to a substituted pyrazole moiety. This compound is primarily used as an intermediate in pharmaceutical and agrochemical research, though specific applications are proprietary .

Properties

IUPAC Name |

2-[4-bromo-1-(cyclopropylmethyl)-5-methylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3/c1-9-12(14)13(11-4-2-3-7-15-11)16-17(9)8-10-5-6-10/h2-4,7,10H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOOLESONJKTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2CC2)C3=CC=CC=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that many pyrazole derivatives are known to interact with various enzymes and receptors in the body, influencing a range of biological processes.

Mode of Action

It’s known that pyrazole derivatives often act by binding to their target proteins and modulating their activity. The bromo, cyclopropylmethyl, and methyl groups on the pyrazole ring could potentially enhance binding affinity or selectivity for its targets.

Biochemical Pathways

Pyrazole derivatives are often involved in a variety of biochemical pathways due to their interactions with different enzymes and receptors.

Pharmacokinetics

The presence of the pyrazole ring and various substituents could influence these properties, potentially affecting the compound’s bioavailability.

Biological Activity

2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is a pyrazole derivative with significant potential in medicinal chemistry. The unique structural features of this compound, including the bromine atom and cyclopropylmethyl group, suggest diverse biological activities. This article reviews the biological activity of this compound based on available literature, highlighting its interactions with various biological targets, potential therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 292.17 g/mol. The compound features a pyrazole ring fused to a pyridine moiety, which is critical for its biological activity.

Biological Activity Overview

Pyrazole derivatives are known for their diverse biological activities, including:

- Anticancer : Many pyrazole compounds have shown promise as inhibitors of various cancer-related enzymes.

- Anti-inflammatory : These compounds often exhibit anti-inflammatory properties by modulating cytokine production.

- Antimicrobial : Some derivatives demonstrate antimicrobial activity against a range of pathogens.

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its effects are multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit lactate dehydrogenase (LDH), a key enzyme in cancer cell metabolism, leading to reduced lactate production and impaired glycolysis in cancer cells .

- Receptor Modulation : Pyrazole derivatives often interact with various receptors, including G-protein coupled receptors (GPCRs). For instance, certain pyrazole-based compounds have been identified as positive allosteric modulators (PAMs) of muscarinic receptors, which are implicated in numerous neurological disorders .

- Cytokine Modulation : The anti-inflammatory effects may be attributed to the compound's ability to modulate the release of pro-inflammatory cytokines, thus influencing immune responses .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

- Study on LDH Inhibition : A recent study demonstrated that pyrazole-based inhibitors effectively reduced LDH activity in pancreatic cancer cells, suggesting potential therapeutic applications in oncology .

- Inflammatory Response Modulation : Another investigation highlighted how certain pyrazole derivatives inhibited the production of TNF-alpha and IL-6 in macrophage models, indicating their role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key factors influencing activity include:

- Substituents on the Pyrazole Ring : The presence and nature of substituents (e.g., bromine, methyl groups) significantly impact binding affinity and selectivity for biological targets.

- Pyridine Moiety : Variations in the pyridine structure can alter pharmacokinetic properties and receptor interaction profiles.

Table 2: Examples of Related Compounds

| Compound Name | Activity Type | Key Features |

|---|---|---|

| 4-Bromo-N-(5-methylpyrazol-3-yl)pyridine | Anticancer | Similar structure with different substituents |

| 3-(1H-Pyrazol-4-yl)pyridine | Anti-inflammatory | Different position of pyrazole attachment |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound is compared to three analogs (Table 1):

4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine (CAS: 2091138-61-1)

2-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine (CAS: 2098135-33-0)

4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine (CymitQuimica product, discontinued)

Table 1: Structural and Physicochemical Properties

Substituent Effects

- Cyclopropylmethyl vs. 2-Chloroethyl :

The cyclopropylmethyl group enhances steric bulk and metabolic stability compared to the linear, polar 2-chloroethyl group. This may improve bioavailability in drug design but increase synthesis complexity . - Pyridine vs. Pyrazine :

Replacing pyridine with pyrazine introduces an additional nitrogen atom, altering electronic density and hydrogen-bonding capacity. Pyrazine derivatives often exhibit distinct binding interactions in biological systems .

Table 2: Hazard Comparison

The 2-chloroethyl analog poses higher risks of inhalation toxicity due to the chloroethyl group’s volatility, while the pyrazine analog’s explosive nature necessitates stringent handling .

Preparation Methods

Alkylation of Pyrazole Derivatives

- The core method involves alkylating a pyrazole derivative bearing the 5-methyl substituent with a bromomethyl-substituted pyridine under basic conditions.

- Typical bases used are potassium carbonate (K2CO3) or similar inorganic bases.

- Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their ability to dissolve both organic and inorganic reagents and facilitate nucleophilic substitution reactions.

- The alkylation targets the nitrogen atom of the pyrazole ring, introducing the pyridine substituent at the 3-position of the pyrazole ring.

Bromination and Functional Group Introduction

- The bromine substituent at the 4-position of the pyrazole ring is typically introduced via selective bromination reactions.

- This step requires careful control to avoid over-bromination or substitution at undesired positions.

- Reagents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions are commonly used.

Cyclopropylmethyl Group Introduction

- The cyclopropylmethyl substituent on the pyrazole nitrogen is introduced via alkylation using cyclopropylmethyl halides (e.g., bromide or chloride).

- This alkylation is usually performed prior to or after the pyridine substitution depending on the synthetic route optimization.

Industrial Scale Synthesis Considerations

- Industrial synthesis adapts the laboratory methods to larger scale production, emphasizing yield, purity, and process efficiency.

- Continuous flow synthesis techniques are increasingly employed to improve reaction control, reduce reaction times, and enhance scalability.

- Optimization of reaction parameters such as temperature, solvent choice, and reagent stoichiometry is critical to maximize yield and minimize impurities.

- Purification methods include recrystallization and chromatographic techniques tailored to remove side products and unreacted starting materials.

Research Findings and Data Summary

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Pyrazole alkylation | Cyclopropylmethyl bromide, K2CO3, DMF | Introduce cyclopropylmethyl group on N1 of pyrazole | Mild heating (50-80°C) improves yield |

| Bromination | N-bromosuccinimide (NBS), solvent (e.g., CH2Cl2) | Selective bromination at 4-position of pyrazole | Reaction time and temperature critical to avoid over-bromination |

| Pyridine substitution (alkylation) | 2-(bromomethyl)pyridine, K2CO3, DMF or DMSO | Attach pyridine ring at pyrazole 3-position | Polar aprotic solvents enhance nucleophilicity |

- Yields for individual steps typically range from 60% to 85%, depending on reaction conditions and purification efficiency.

- Reaction monitoring is commonly performed by thin-layer chromatography (TLC) and confirmed by NMR spectroscopy and mass spectrometry.

Alternative Synthetic Approaches

- Some synthetic routes explore triflylation or alternative halogenation methods to introduce the bromine substituent with higher regioselectivity.

- Suzuki coupling reactions have been employed in related pyrazole-pyridine systems to functionalize aromatic rings, although direct alkylation remains the most straightforward for this compound.

- Modifications to the pyrazole ring, such as substituting the methyl group or altering the cyclopropylmethyl moiety, have been explored to optimize biological activity, which may influence synthetic strategy.

Summary and Outlook

The preparation of 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine involves well-established organic synthesis techniques focusing on selective alkylation and bromination reactions. The use of polar aprotic solvents and inorganic bases facilitates efficient nucleophilic substitution, while controlled bromination ensures the desired substitution pattern. Industrial production benefits from continuous flow synthesis and reaction optimization to achieve high purity and yield.

Further research into alternative synthetic methodologies and process intensification may enhance the scalability and sustainability of producing this compound, supporting its applications in medicinal chemistry and material science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclopropane substitution and halogenation. Key steps include:

Pyrazole Core Formation : Condensation of hydrazine derivatives with β-ketoesters or diketones to form the pyrazole ring.

Cyclopropylmethyl Substitution : Alkylation of the pyrazole nitrogen using cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Bromination : Electrophilic bromination at the 4-position of the pyrazole ring using N-bromosuccinimide (NBS) in a polar solvent (e.g., DCM or CCl₄) .

Pyridine Coupling : Suzuki-Miyaura cross-coupling to attach the pyridine moiety, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative .

Q. How is the structural identity of this compound confirmed in research settings?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR and FTIR confirm functional groups and substitution patterns. For example, the cyclopropylmethyl group shows distinct triplet splitting in ¹H NMR (~δ 0.5–1.5 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 322.04 for C₁₃H₁₄BrN₃) .

- X-ray Crystallography : Single-crystal diffraction (using programs like SHELXL ) resolves 3D geometry, bond lengths, and angles.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize targets based on structural analogs (e.g., pyrazole-pyridine hybrids are known kinase inhibitors or enzyme modulators) .

- In Vitro Assays :

- Enzyme Inhibition : Use spectrophotometric assays (e.g., α-amylase inhibition in ) with IC₅₀ calculations.

- Cellular Activity : Test cytotoxicity via MTT assays in cancer cell lines, comparing to controls like doxorubicin .

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases or GPCRs) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting results .

- Assay Reproducibility : Standardize protocols (e.g., buffer pH, incubation time) and include positive controls (e.g., acarbose for α-amylase assays) .

- Structural Confirmation : Re-analyze active batches via X-ray crystallography to ensure no crystallographic disorder or solvate formation .

Q. How do substituents (bromo, cyclopropylmethyl, methyl) influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Bromine : Enhances electrophilic substitution reactivity and may improve target binding via halogen bonding .

- Cyclopropylmethyl : Increases lipophilicity (logP) and metabolic stability compared to bulkier alkyl groups .

- Methyl Group : Steric effects at the 5-position of pyrazole can modulate ring planarity and π-π stacking in target binding .

- Experimental Validation : Synthesize analogs (e.g., replacing Br with Cl or I) and compare activities via SAR tables .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.

- DFT Calculations : Gaussian or ORCA software optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict redox stability .

- MD Simulations : GROMACS or AMBER simulate ligand-protein dynamics to assess binding stability over time .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.